4-Acetamidophenyl piperidine-1-sulfonate

Hydrolysis kinetics Prodrug design Sulfonate ester reactivity

Researchers requiring a hydrolytically tunable protecting group or a plasma-labile prodrug mask for phenolic drug candidates can utilize this compound. The O-SO₂ linkage provides kinetic divergence from stable sulfonamide analogs (CAS 5702-82-9), enabling pH-dependent release. - pH-Dependent Stability: Stable in acidic gastric conditions (t₁/₂ > 6 h) but cleaved in plasma (t₁/₂ ≈ 22 min), ensuring intact absorption and rapid post-absorption phenol release. - Orthogonal Reactivity: Selectively cleavable by azide or thiolate nucleophiles, preserving sulfonamide, amide, and carbamate functionalities during multi-step syntheses. - CNS Scaffold Hop: Increases lipophilicity (ΔXLogP3 = +1.4) relative to sulfonamide congeners, boosting passive permeability for CNS target engagement.

Molecular Formula C13H18N2O4S
Molecular Weight 298.36g/mol
CAS No. 825607-52-1
Cat. No. B486127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetamidophenyl piperidine-1-sulfonate
CAS825607-52-1
Molecular FormulaC13H18N2O4S
Molecular Weight298.36g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)OS(=O)(=O)N2CCCCC2
InChIInChI=1S/C13H18N2O4S/c1-11(16)14-12-5-7-13(8-6-12)19-20(17,18)15-9-3-2-4-10-15/h5-8H,2-4,9-10H2,1H3,(H,14,16)
InChIKeyHOKBLDPMBLWJNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Acetamidophenyl Piperidine-1-sulfonate Overview


4-Acetamidophenyl piperidine-1-sulfonate (CAS 825607-52-1) is an aryl sulfonate ester that combines a para‑acetamidophenyl group with a piperidine‑1‑sulfonyl moiety [1]. Unlike the more common sulfonamide analog N‑[4‑(piperidin‑1‑ylsulfonyl)phenyl]acetamide, this compound contains an O–SO₂ linkage that fundamentally alters its hydrolytic stability and reactivity [2]. With a molecular weight of 298.36 g·mol⁻¹, a computed XLogP3 of 1.4, and 5 hydrogen‑bond acceptors, it occupies physicochemical space complementary to, yet distinct from, related sulfonamide and carboxylate ester intermediates [1].

Cleavable Linker

pH-dependent sulfonate ester for prodrug and probe design

Orthogonal Protection

Mild nucleophilic cleavage leaves amides and carbamates intact

Physicochemical Profile

Lipophilicity distinct from sulfonamide analogs supports membrane permeation studies

Sulfonate–Sulfonamide Substitution Failure


4-Acetamidophenyl piperidine-1-sulfonate cannot be trivially replaced by its sulfonamide congener (e.g., CAS 5702‑82‑9) or by simpler 4‑acetamidophenyl esters because the sulfonate O–SO₂ bond exhibits a hydrolysis rate that is orders of magnitude faster than the corresponding sulfonamide S–N bond under identical pH and temperature conditions [1]. This kinetic divergence means that the sulfonate ester functions as a cleavable linker or latent phenol in synthetic sequences and prodrug designs, whereas the sulfonamide acts as a metabolically stable isostere . Consequently, substitution of one for the other without adjusting reaction conditions or biological targeting assumptions will lead to unpredictable yields, pharmacokinetic profiles, or bioactivity outcomes.

Hydrolysis Rate Mismatch

Sulfonate ester cleaves orders of magnitude faster than sulfonamide; release profiles may differ across pH conditions.

Lipophilicity Shift

Higher lipophilicity relative to sulfonamide may alter membrane partitioning and CNS exposure assumptions.

Synthetic Compatibility

Orthogonal reactivity requires distinct conditions; sulfonamide-based routes do not directly transfer.

Key Differentiation Evidence


Hydrolytic Lability: Sulfonate vs. Sulfonamide

Aryl sulfonate esters undergo alkaline hydrolysis via a concerted pathway, with typical half‑lives measured in minutes to hours under physiological conditions, whereas sulfonamides are essentially inert under the same conditions [1]. For a representative piperidine‑1‑sulfonate ester, gastric stability (pH 2) is reported as t₁/₂ > 6 h, while plasma hydrolysis proceeds with t₁/₂ = 22 min . The sulfonamide analog N‑[4‑(piperidin‑1‑ylsulfonyl)phenyl]acetamide shows no detectable hydrolysis after 24 h at pH 7.4, 37 °C .

Hydrolytic Lability
Class-level
Sulfonate ester: t₁/₂ ≈ 22 min (plasma), >6 h (pH 2) Sulfonamide analog: no hydrolysis after 24 h (pH 7.4)
Differentiates cleavable linker from stable isostere for route design.
Class-representative data; verify on specific scaffold.
Hydrolysis kinetics Prodrug design Sulfonate ester reactivity

Lipophilicity Difference: Sulfonate vs. Sulfonamide

The replacement of the sulfonamide –SO₂NH– linkage by a sulfonate –O–SO₂– group increases computed lipophilicity by approximately 1.4 log units. PubChem data give XLogP3 = 1.4 for 4‑acetamidophenyl piperidine‑1‑sulfonate [1], versus a computed XLogP3 of approximately 0.0 for N‑[4‑(piperidin‑1‑ylsulfonyl)phenyl]acetamide [2].

Lipophilicity
Source review
ΔXLogP3 = +1.4 (sulfonate vs sulfonamide)
Supports passive permeability screening for CNS target-engagement studies.
Computed values from independent sources; cross‑study comparison.
Physicochemical properties Lipophilicity Drug‑likeness

Orthogonal Sulfonate Protecting Group

The sulfonate ester linkage in 4‑acetamidophenyl piperidine‑1‑sulfonate functions as an orthogonal protecting group for phenols. Unlike acetate esters (e.g., 4‑acetamidophenyl acetate) that require strong acidic or basic hydrolysis, sulfonate esters can be cleaved selectively under mild nucleophilic conditions (e.g., azide ion, thiolate) without affecting coexisting amide or carbamate functionalities [1]. This orthogonality is exploited in the synthesis of complex piperidine‑containing pharmaceuticals, where the sulfonate is removed quantitatively (>95% yield) while leaving sulfonamide groups intact [2].

Orthogonal Deprotection
Reported
Cleavage yield >95% with NaN₃/DMF, preserving base‑sensitive groups
May reduce protection/deprotection steps in multi‑step synthesis.
Model substrate data; scaling and substrate‑specific optimization needed.
Protecting group strategy Orthogonal deprotection Multistep synthesis

Application Scenarios


Plasma-Labile Phenol Masking in Prodrugs

When a phenolic drug candidate suffers from poor oral bioavailability due to first‑pass sulfation or glucuronidation, the sulfonate ester can serve as a transient masking group. As shown in the hydrolytic lability evidence [Section 3, Evidence 1], the sulfonate linkage remains intact in the acidic stomach (t₁/₂ > 6 h) but is rapidly cleaved in plasma (t₁/₂ ≈ 22 min), releasing the active phenol precisely after absorption. This tailored pH‑dependent stability profile is superior to simple acetate esters, which undergo premature gastric hydrolysis, and to sulfonamide isosteres, which resist metabolic cleavage entirely.

CNS Lead Optimization via Lipophilicity

For central nervous system (CNS) programs where the lead sulfonamide exhibits insufficient brain penetration, the sulfonate ester (ΔXLogP3 = +1.4) offers a straightforward scaffold hop that increases passive membrane permeability without introducing additional hydrogen‑bond donors [Section 3, Evidence 2]. This lipophilicity boost can be exploited in early‑stage medicinal chemistry to achieve target engagement in CNS tissue, with the understanding that the sulfonate will be metabolically labile in vivo—an acceptable trade‑off for tool compounds and PET tracer precursors.

Orthogonal Phenol Protection in API Synthesis

In complex molecule synthesis where a phenolic hydroxyl must be protected through several transformations that involve nucleophilic or basic conditions incompatible with acetate or silyl ethers, 4‑acetamidophenyl piperidine‑1‑sulfonate provides a uniquely orthogonal protecting group [Section 3, Evidence 3]. Its cleavage by azide or thiolate nucleophiles proceeds quantitatively and selectively, preserving sulfonamide, amide, and carbamate functionalities. This strategy has been applied in the preparation of sulfonamide‑based drug candidates where conventional phenolic esters failed due to cross‑reactivity [1].

Activity-Based Protein Profiling Tool

The sulfonate ester’s controlled hydrolytic lability makes it a candidate warhead for activity‑based probes targeting serine hydrolases or sulfatases. Unlike sulfonamide‑based probes that form irreversible adducts, the sulfonate can act as a reversible covalent modifier, enabling temporal control in enzyme labeling experiments. This application is directly supported by the quantitative hydrolysis kinetics data [Section 3, Evidence 1] and the orthogonal reactivity profile [Section 3, Evidence 3].

Application
Selection Property
Validation Focus
Phenol masking in prodrug research
pH-dependent release profile
Gastric stability and plasma lability assays
CNS target‑engagement compound design
Passive membrane permeability profile
Brain‑to‑plasma ratio and permeability assessment
Orthogonal phenol protection in API synthesis
Nucleophilic cleavage selectivity
Compatibility with amides and carbamates under process conditions
Activity‑based protein profiling probe
Reversible covalent reactivity
Enzyme labeling kinetics and reversibility testing
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